molecular formula C5H13ClFN B11926553 1-Fluoro-3-methyl-2-butylamine Hydrochloride

1-Fluoro-3-methyl-2-butylamine Hydrochloride

Katalognummer: B11926553
Molekulargewicht: 141.61 g/mol
InChI-Schlüssel: BSDDUQYTALFOIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Fluoro-3-methyl-2-butylamine Hydrochloride is a chemical compound with the molecular formula C5H13ClFN. It is a useful research chemical, often employed in various scientific studies due to its unique properties. The compound is characterized by the presence of a fluorine atom, which imparts distinct chemical behaviors compared to its non-fluorinated counterparts.

Vorbereitungsmethoden

The synthesis of 1-Fluoro-3-methyl-2-butylamine Hydrochloride involves several steps. One common method starts with the precursor 1-fluoro-3-methylbutan-2-amine. The hydrochloride salt is then formed by reacting this amine with hydrochloric acid. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1-Fluoro-3-methyl-2-butylamine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Fluoro-3-methyl-2-butylamine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 1-Fluoro-3-methyl-2-butylamine Hydrochloride exerts its effects involves interactions with specific molecular targets. The fluorine atom plays a crucial role in these interactions, often enhancing the compound’s binding affinity to its targets. The pathways involved may include modulation of enzyme activities or interactions with cellular receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

1-Fluoro-3-methyl-2-butylamine Hydrochloride can be compared with other similar compounds such as:

    1-Fluoro-3-methylbutan-2-amine: The non-hydrochloride form of the compound.

    (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride: The stereoisomer of the compound.

    ®-1-Fluoro-3-methyl-2-butylamine Hydrochloride: Another stereoisomer with different biological activities. The uniqueness of this compound lies in its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility and reactivity.

Eigenschaften

Molekularformel

C5H13ClFN

Molekulargewicht

141.61 g/mol

IUPAC-Name

1-fluoro-3-methylbutan-2-amine;hydrochloride

InChI

InChI=1S/C5H12FN.ClH/c1-4(2)5(7)3-6;/h4-5H,3,7H2,1-2H3;1H

InChI-Schlüssel

BSDDUQYTALFOIR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(CF)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.